![molecular formula C22H20F3NO6 B2473649 ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate CAS No. 848212-80-6](/img/structure/B2473649.png)
ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate
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Description
Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a useful research compound. Its molecular formula is C22H20F3NO6 and its molecular weight is 451.398. The purity is usually 95%.
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Scientific Research Applications
- Ethyl 4-(dimethylamino)benzoate (Et-PABA) serves as a photoinitiator in visible light systems. When exposed to light, it initiates polymerization reactions, making it valuable in applications like dental materials, adhesives, and coatings .
- Et-PABA can be used as a photoinitiator in cell encapsulation applications. In this context, it facilitates the controlled encapsulation of cells within hydrogel matrices, enabling tissue engineering, drug delivery, and regenerative medicine .
- Et-PABA acts as a co-initiator alongside camphorquinone (CQ) to form self-adhesive composites. These composites are used in dental materials, such as restorative fillings and dental adhesives. The combination of Et-PABA and CQ enhances the polymerization process during dental treatments .
- Et-PABA exhibits strong estrogenic activity and can function as an ultraviolet filter in sunscreens. Its ability to absorb UV radiation helps protect the skin from harmful effects of sun exposure .
- Researchers explore Et-PABA’s role in photochemical reactions and photopolymerization. Its unique structure and reactivity make it a subject of interest for developing novel materials and processes .
- Et-PABA’s fluorescence properties may find applications in biomedical imaging and sensing. Researchers investigate its potential as a fluorescent probe for detecting specific molecules or cellular processes .
- Et-PABA’s photoresponsive behavior could be harnessed for drug delivery systems. By designing drug carriers with Et-PABA moieties, researchers aim to achieve controlled drug release triggered by light exposure .
- Et-PABA contributes to the advancement of polymer chemistry and material science. Its use as a photoinitiator allows for precise control over polymerization reactions, leading to tailored materials with specific properties .
Photoinitiator in Visible Light Systems
Cell Encapsulation Applications
Self-Adhesive Composites in Dentistry
Ultraviolet (UV) Filter in Sunscreens
Photochemical Reactions and Photopolymerization
Biomedical Imaging and Sensing
Drug Delivery Systems
Polymer Chemistry and Material Science
properties
IUPAC Name |
ethyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO6/c1-4-30-21(29)12-5-7-13(8-6-12)31-19-17(28)14-9-10-16(27)15(11-26(2)3)18(14)32-20(19)22(23,24)25/h5-10,27H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOWNHBSHLINQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate |
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